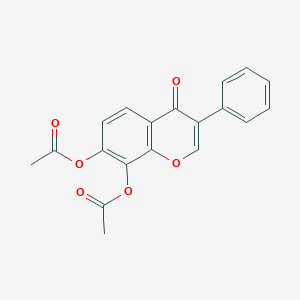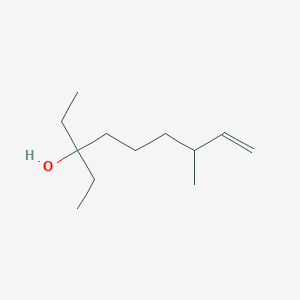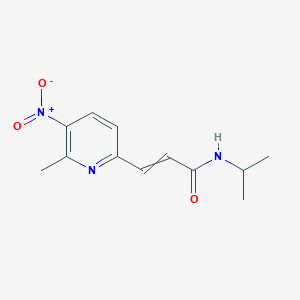
4-Oxo-3-phenyl-4H-1-benzopyran-7,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate is a chemical compound with the molecular formula C19H14O6. It belongs to the class of chromenes, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate typically involves the cyclization of substituted resorcinols with benzylidene malononitriles or other suitable precursors. The reaction is often carried out in the presence of catalysts such as nitrophenylboronic acid or diethylamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is encouraged to minimize environmental impact. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced chromene derivatives.
Substitution: Substitution reactions, especially at the phenyl ring, can yield a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Aplicaciones Científicas De Investigación
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Oxo-3-phenoxy-4H-chromene-7,8-diyl diacetate
- 4-Oxo-2-phenyl-4H-chromene-7,8-diyl dibenzoate
Uniqueness
4-Oxo-3-phenyl-4H-chromene-7,8-diyl diacetate is unique due to its specific substitution pattern and the presence of acetate groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .
Propiedades
Número CAS |
89595-65-3 |
|---|---|
Fórmula molecular |
C19H14O6 |
Peso molecular |
338.3 g/mol |
Nombre IUPAC |
(8-acetyloxy-4-oxo-3-phenylchromen-7-yl) acetate |
InChI |
InChI=1S/C19H14O6/c1-11(20)24-16-9-8-14-17(22)15(13-6-4-3-5-7-13)10-23-18(14)19(16)25-12(2)21/h3-10H,1-2H3 |
Clave InChI |
FYCOBEVVJBCKMR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)phenyl)acetamide](/img/structure/B14395341.png)



![1-({5-Cyano-6-[(4-nitrophenyl)sulfanyl]pyridin-3-yl}methyl)pyridin-1-ium](/img/structure/B14395366.png)

![4-[2-(4-Nitrocyclohexyl)propan-2-yl]cyclohexan-1-one](/img/structure/B14395373.png)
![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![1-[Bis(trimethylsilyl)phosphanyl]-2-chloro-3-(trimethylsilyl)triphosphirane](/img/structure/B14395393.png)

![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)


